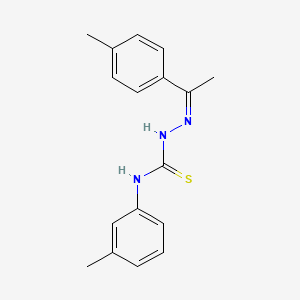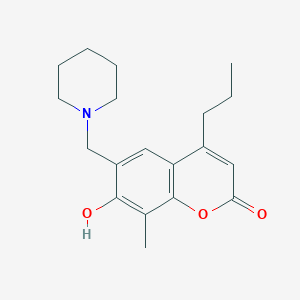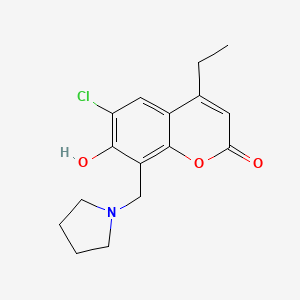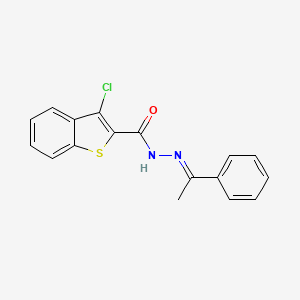
1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone, also known as MET, is a thiosemicarbazone derivative that has shown promising results in scientific research. This compound is synthesized through a simple and efficient method and has been extensively studied for its potential applications in various fields.
Wirkmechanismus
1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone works by binding to the active site of ribonucleotide reductase and forming a complex that inhibits the enzyme's activity. This leads to a decrease in the production of deoxyribonucleotides, which are essential for DNA synthesis and cell division. The inhibition of ribonucleotide reductase also leads to an increase in reactive oxygen species, which can induce apoptosis in cancer cells.
Biochemical and physiological effects:
1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has been shown to have low toxicity and is well-tolerated in animal studies. It has also been shown to have good bioavailability and can easily penetrate cell membranes. In addition to its anticancer properties, 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has also been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone is its low toxicity, which makes it a promising candidate for cancer treatment. Additionally, its simple synthesis method and good bioavailability make it easy to work with in a laboratory setting. However, one limitation of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone is its relatively low potency compared to other anticancer drugs.
Zukünftige Richtungen
There are several future directions for research on 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone. One area of interest is the development of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone analogs with increased potency and selectivity for cancer cells. Another area of research is the combination of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone with other anticancer drugs to enhance its effectiveness. Additionally, the potential use of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone in other fields, such as neurodegenerative diseases and infectious diseases, is also an area of interest for future research.
Synthesemethoden
The synthesis of 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone involves the reaction between 4-methylacetophenone and 3-methylphenylthiosemicarbazide in the presence of a base such as sodium hydroxide. The resulting product is a yellow crystalline powder that is easily purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and prostate cancer. 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone works by inhibiting the enzyme ribonucleotide reductase, which is essential for DNA synthesis and cell proliferation. Additionally, 1-(4-methylphenyl)-1-ethanone N-(3-methylphenyl)thiosemicarbazone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)-3-[(Z)-1-(4-methylphenyl)ethylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S/c1-12-7-9-15(10-8-12)14(3)19-20-17(21)18-16-6-4-5-13(2)11-16/h4-11H,1-3H3,(H2,18,20,21)/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVNNQBLCXFJEH-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NNC(=S)NC2=CC=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\NC(=S)NC2=CC=CC(=C2)C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-(3-methylphenyl)-2-[1-(4-methylphenyl)ethylidene]hydrazinecarbothioamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-nitrobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5910397.png)
![7-hydroxy-6-methyl-8-(1-piperidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910423.png)
![3-hydroxy-4-methyl-2-(1-pyrrolidinylmethyl)-6H-benzo[c]chromen-6-one](/img/structure/B5910432.png)

![2-acetyl-3-(4-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5910440.png)


![3-hydroxy-4-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5910459.png)
![7-hydroxy-6-methyl-8-(1-pyrrolidinylmethyl)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5910466.png)


![N-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5910495.png)
![N-[(4-fluorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B5910504.png)
